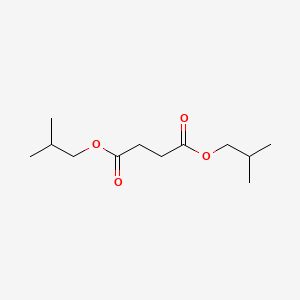Diisobutyl succinate
CAS No.: 925-06-4
Cat. No.: VC3695636
Molecular Formula: C12H22O4
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 925-06-4 |
|---|---|
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.3 g/mol |
| IUPAC Name | bis(2-methylpropyl) butanedioate |
| Standard InChI | InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3 |
| Standard InChI Key | QCOAPBRVQHMEPF-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)CCC(=O)OCC(C)C |
| Canonical SMILES | CC(C)COC(=O)CCC(=O)OCC(C)C |
Introduction
Chemical Properties and Structure
Molecular Composition and Structural Features
Diisobutyl succinate possesses a characteristic ester structure with two isobutyl groups attached to a succinate backbone. The molecular formula C₁₂H₂₂O₄ reflects its composition of twelve carbon atoms, twenty-two hydrogen atoms, and four oxygen atoms . The structure consists of a central four-carbon chain (derived from succinic acid) with two carboxyl groups at both ends, each esterified with an isobutyl alcohol moiety. This arrangement creates a symmetrical molecule with two identical ester functional groups.
Chemical Identifiers and Classifications
Diisobutyl succinate is indexed in various chemical databases and regulatory systems using the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 925-06-4 |
| EC Number | 213-113-7 |
| Chemical Registry Number | 769198072178 |
| FDA UNII | 1241X4J800 |
The compound is also known by several synonyms, including:
-
Butanedioic acid, bis(2-methylpropyl) ester
-
Succinic acid diisobutyl ester
-
Bernsteinsaeure-diisobutylester
Physical Characteristics
Thermodynamic and Transport Properties
The physical parameters that define diisobutyl succinate's behavior in various environmental conditions include:
| Property | Value |
|---|---|
| Boiling Point | 216°C |
| Density | 0.967 g/cm³ |
| LogP (Octanol-Water Partition Coefficient) | 3.004 (estimated) |
These properties influence the compound's solubility, volatility, and behavior in different solvents and environments . The relatively high boiling point indicates low volatility at room temperature, while the LogP value suggests moderate lipophilicity, which may influence its solubility characteristics in polar and non-polar solvents.
Synthesis and Preparation Methods
Laboratory Synthesis Procedure
The synthesis of diisobutyl succinate involves the esterification of succinic anhydride with isobutyl alcohol. A detailed laboratory procedure documented in the literature describes the following process:
-
In a 100 mL pear-shaped round bottom flask, succinic anhydride (25 g, 250 mmol) is added.
-
Approximately 5 mL of isobutyl alcohol is initially added to the flask.
-
The flask is fitted with a condenser and drying tube, and the solution is stirred magnetically.
-
An oil bath is heated to approximately 120°C, and the flask is placed into it.
-
As the starting material melts, the solution begins refluxing.
-
Over a 30-minute period, an additional 20 mL of isobutyl alcohol is added slowly.
-
After reaction completion, the solution is evaporated to dryness in vacuo.
-
The product is placed under vacuum to remove any traces of unreacted alcohol .
Analytical Verification and Yield
The synthesis results in a high-purity product, as confirmed by analytical testing:
| Parameter | Result |
|---|---|
| Reaction Medium | Chloroform-d1 |
| Analytical Method | ¹H-NMR in CDCl₃ |
| Product Purity | 98.9% |
| Yield | Quantitative (essentially 100%) |
This high yield and purity demonstrate the efficiency of the described synthetic route . The quantitative yield makes this procedure particularly attractive for both laboratory-scale preparations and potential industrial applications.
Regulatory Status and Compliance
Compliance Requirements
Industrial Applications and Market Overview
Market Trends and Forecasts
The market for diisobutyl succinate has been tracked from 1997 through 2019, with forecasts extending from 2020 to 2027 and 2027 to 2046 . This extensive market analysis covers consumption patterns across more than 200 countries, indicating the global significance of this chemical. Market parameters evaluated include:
-
Consumption by country and product
-
Per-capita consumption
-
Marketing costs and margins
-
Buyer and end-user profiles
-
Consumer demographics
The availability of such comprehensive market data suggests a stable commercial interest in diisobutyl succinate, with established markets and projected future demand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume